molecular formula C8H9F3N2 B581468 4-(Aminomethyl)-3-(trifluoromethyl)aniline CAS No. 122509-22-2

4-(Aminomethyl)-3-(trifluoromethyl)aniline

Cat. No.: B581468
CAS No.: 122509-22-2
M. Wt: 190.169
InChI Key: KVGJSASELAQLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-3-(trifluoromethyl)aniline is a versatile aromatic amine that serves as a critical synthetic intermediate in advanced chemical research. Its molecular structure, featuring both a primary aromatic amine and a benzylic aminomethyl group adjacent to a trifluoromethyl group, makes it a valuable bifunctional building block for constructing complex molecules. The presence of the electron-withdrawing trifluoromethyl group can significantly influence the electronic properties, stability, and bioavailability of resulting compounds, a feature highly exploited in medicinal chemistry . This compound is particularly useful in the synthesis of specialized agrochemicals and pharmaceuticals, where aniline derivatives are commonly employed. Furthermore, aniline derivatives similar to this compound are of significant interest in the field of materials science, particularly in the development of non-linear optical (NLO) materials for applications in optical communication and data storage technologies . The compound's two distinct amino groups allow for sequential and selective functionalization, enabling researchers to create diverse chemical libraries for drug discovery and the development of novel functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3H,4,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGJSASELAQLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Aminomethyl 3 Trifluoromethyl Aniline and Its Precursors

Multi-Step Synthesis Strategies for High-Yield Production

The efficient synthesis of 4-(aminomethyl)-3-(trifluoromethyl)aniline typically involves a multi-step pathway, commencing with readily available starting materials and proceeding through key intermediates such as 4-amino-2-(trifluoromethyl)benzonitrile.

A common industrial route to the crucial intermediate, 4-amino-2-(trifluoromethyl)benzonitrile, starts from m-trifluoromethyl fluorobenzene. This process involves a three-step sequence of regioselective bromination, cyanation, and subsequent ammonolysis. This method is advantageous due to the accessibility of the raw materials and a relatively short synthetic route, reportedly achieving a total yield of 73-75% with high purity of the final product. google.comgoogle.com

Another patented approach describes the synthesis of 4-chloro-3-(trifluoromethyl)aniline (B120176) hydrochloride from 1-chloro-2-trifluoromethylbenzene through a sequence of nitration, hydrogenation reduction, and salification. nih.govgoogle.com

Reductive Amination Approaches

Reductive amination offers a direct route to amines from carbonyl compounds. In the context of this compound synthesis, this would typically involve the reductive amination of 4-amino-2-(trifluoromethyl)benzaldehyde. While specific literature detailing this exact transformation is sparse, the general principles of reductive amination are well-established. The process involves the reaction of an aldehyde or ketone with ammonia (B1221849) or an amine in the presence of a reducing agent. libretexts.orgyoutube.com

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), often in a one-pot reaction. libretexts.org For industrial-scale synthesis, catalytic hydrogenation using agents like hydrogen gas over a nickel catalyst is also a viable option. libretexts.org

A plausible synthetic route would first involve the synthesis of 4-amino-2-(trifluoromethyl)benzaldehyde. One patented method describes the catalytic reduction of 4-trifluoromethyl benzonitrile (B105546) in an aqueous formic acid medium using a nickel/aluminum alloy catalyst to yield the corresponding benzaldehyde. prepchem.com

Starting MaterialReagents and ConditionsProductYield (%)Reference
4-Trifluoromethyl benzonitrileH₂, Ni/Al alloy, 75% aq. formic acid, 80°C, 3 atm4-Trifluoromethyl benzaldehyde87.9 prepchem.com

This aldehyde could then, in principle, undergo reductive amination with ammonia to furnish the target this compound.

Palladium-Catalyzed Cross-Coupling Reactions in Precursor Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, and they play a significant role in the synthesis of precursors to this compound.

The Buchwald-Hartwig amination is a prominent method for forming C-N bonds and can be employed in the synthesis of substituted anilines. google.comrsc.org This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. For instance, a suitably substituted aryl halide could be coupled with an ammonia equivalent to introduce the amino group. The choice of palladium catalyst and ligand is crucial for the success of these reactions, with various generations of catalyst systems developed to accommodate a wide range of substrates. google.com

The Suzuki-Miyaura cross-coupling is another indispensable tool, primarily for the formation of C-C bonds. This reaction couples an organoboron compound with an organic halide or triflate. In the synthesis of precursors, a Suzuki reaction could be envisioned to construct the carbon skeleton of the molecule.

Palladium-catalyzed cyanation of aryl halides is a key step in many synthetic routes to the benzonitrile precursor. This reaction has evolved from using stoichiometric copper cyanide (Rosenmund-von Braun reaction) to milder, more functional-group-tolerant palladium-catalyzed methods. nih.govrsc.org

Coupling ReactionReactantsCatalyst SystemProductSignificance
Buchwald-Hartwig AminationAryl Halide, AminePd Catalyst, Ligand, BaseAryl AmineFormation of C-N bonds in aniline (B41778) precursors.
Suzuki-Miyaura CouplingOrganoboron Compound, Organic HalidePd Catalyst, BaseBiaryl or Alkyl-Aryl CompoundConstruction of the carbon framework.
Palladium-Catalyzed CyanationAryl Halide, Cyanide SourcePd Catalyst, LigandAryl NitrileSynthesis of the key benzonitrile intermediate.

Fluorination Techniques for Trifluoromethyl Group Introduction

The introduction of the trifluoromethyl (CF₃) group is a critical step in the synthesis of the target molecule and its precursors. Various methods exist for trifluoromethylation, ranging from the use of nucleophilic, electrophilic, to radical trifluoromethylating agents. nih.gov

In many industrial syntheses, the trifluoromethyl group is incorporated early in the synthetic sequence, often starting with a commercially available trifluoromethyl-substituted building block like m-trifluoromethyl fluorobenzene. google.comgoogle.com

Direct trifluoromethylation of anilines or their precursors is also an area of active research. One-pot methods for the synthesis of trifluoromethylated amines have been developed using reagents like CF₃SO₂Na in the presence of AgF. rsc.org

Regioselective Synthesis of Substituted Anilines

The regioselectivity of electrophilic aromatic substitution reactions is paramount in the synthesis of specifically substituted anilines. For instance, the nitration of a substituted benzotrifluoride (B45747) must proceed at the correct position to yield the desired precursor.

A patented process for the preparation of 4-chloro-3-(trifluoromethyl)aniline hydrochloride starts with the nitration of 1-chloro-2-trifluoromethylbenzene. nih.govgoogle.com The subsequent reduction of the nitro group then yields the aniline. The choice of nitrating agent and reaction conditions is crucial to achieve the desired regioselectivity.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This is particularly relevant in the pharmaceutical and agrochemical industries where large-scale production is common.

Catalyst Development for Sustainable Synthesis

A key focus of green chemistry in this context is the development of more efficient and recyclable catalysts, particularly for the nitrile reduction step.

The catalytic hydrogenation of nitriles to primary amines is an atom-efficient and environmentally benign method. nih.gov While noble metal catalysts like palladium and rhodium are effective, research is ongoing into the use of more abundant and less expensive base metals such as cobalt and nickel. google.comrsc.org

Flow chemistry is another green approach that is gaining traction. Continuous flow processes offer several advantages over traditional batch reactions, including improved heat and mass transfer, enhanced safety, and the potential for easier scale-up. The continuous catalytic transfer hydrogenation of benzonitriles to benzylamines has been demonstrated using a palladium on carbon catalyst with triethylammonium (B8662869) formate (B1220265) as a reducing agent. cardiff.ac.uk This approach avoids the need for high-pressure hydrogen gas.

CatalystReactionAdvantagesReference
Raney NickelNitrile HydrogenationCost-effective, widely used in industry. google.com
Palladium on Carbon (Pd/C)Nitrile HydrogenationHigh activity and selectivity. acs.org
Cobalt-based catalystsNitrile HydrogenationMore abundant and less expensive than noble metals. google.com
Ruthenium complexesNitrile HydrogenationEffective for transfer hydrogenation. nih.gov

The development of catalysts that can operate under milder conditions (lower temperature and pressure) and in greener solvents (such as water or ethanol) is a primary goal of ongoing research. rsc.org

Solvent-Free and Aqueous Medium Reactions

The principles of green chemistry encourage the reduction or elimination of hazardous solvents. Synthesizing this compound and its precursors can be adapted to utilize aqueous or solvent-free conditions, particularly in the critical reduction steps.

The reduction of aromatic nitro compounds, such as the precursor 4-nitro-2-(trifluoromethyl)benzonitrile, is a key transformation. Traditionally performed with metal catalysts in organic solvents, this step can be transitioned to aqueous media. The use of water as a solvent is not only environmentally benign but can also influence catalyst activity and selectivity. For instance, metal-free catalytic reduction of 4-nitrophenol, a related nitroaromatic compound, has been successfully demonstrated using N-doped graphene in water, converting it completely to 4-aminophenol (B1666318) without by-products. rsc.org Similarly, chemo-selective reduction of various nitroaromatic compounds to their corresponding amines has been achieved in aqueous solutions using magnetically recoverable nanocomposite catalysts at ambient temperatures. nih.gov

Biocatalysis offers a particularly green alternative for this transformation. Nitroreductase enzymes can operate in aqueous buffer at room temperature and atmospheric pressure, offering high chemoselectivity. nih.gov This enzymatic approach avoids the need for high-pressure hydrogen gas and expensive, often toxic, precious-metal catalysts. nih.gov

The subsequent reduction of the nitrile group in the intermediate, 4-amino-2-(trifluoromethyl)benzonitrile, to the final product can also be performed in aqueous systems. Research has shown the effective reduction of aromatic nitriles to aldehydes (an intermediate in some reduction pathways to amines) using a nickel(II) complex in a water/ethanol mixture. rsc.org While the complete reduction to amines is the goal, this demonstrates the feasibility of using aqueous co-solvent systems. A continuous flow method using isopropanol (B130326) as both a solvent and a hydrogen donor showcases a ruthenium-catalyzed transfer-hydrogenation process for reducing aromatic nitriles to primary amines, minimizing the need for more hazardous solvents. organic-chemistry.org

The following table summarizes various catalytic systems used for the reduction of related nitro and nitrile compounds in aqueous or green solvent systems.

Precursor TypeCatalyst SystemSolventKey FindingsReference
Aromatic Nitro CompoundN-doped GrapheneWaterComplete conversion to amine, pseudo-zero-order kinetics. rsc.org
Aromatic Nitro CompoundFe3O4-MWCNTs@PEI-AgWaterEfficient, chemoselective reduction at room temperature; catalyst is magnetically recoverable. nih.gov
Aromatic Nitro CompoundNitroreductase (NR-55)Aqueous BufferHigh chemoselectivity at ambient temperature/pressure; avoids H2 gas and precious metals. nih.gov
Aromatic NitrileNickel(II) complex / Calcium hypophosphiteWater/EthanolEfficient reduction to aldehydes, showcasing aqueous system viability. rsc.org
Aromatic NitrileRuthenium-catalysed transfer-hydrogenationIsopropanolSelective reduction to primary amines in a continuous flow setup. organic-chemistry.org

Flow Chemistry and Continuous Manufacturing Techniques for Synthesis Optimization

Flow chemistry has emerged as a powerful technology for synthetic chemistry, offering enhanced safety, better process control, and easier scalability compared to traditional batch processing. nih.gov The synthesis of this compound is well-suited for adaptation to a continuous manufacturing process.

A continuous flow process for this target molecule could involve a multi-step sequence where the starting material, 4-nitro-2-(trifluoromethyl)benzonitrile, is passed through sequential reactor coils or packed-bed reactors. The first stage would focus on the reduction of the nitro group. Metal-free reductions using reagents like trichlorosilane (B8805176) have been successfully adapted to continuous-flow conditions for both aromatic and aliphatic nitro compounds, yielding clean products in short reaction times. nih.govd-nb.info Alternatively, chemoenzymatic flow processes using immobilized nitroreductase enzymes in packed-bed reactors can produce anilines continuously in aqueous media. nih.govacs.org This biocatalytic approach is highly selective and operates under mild conditions. acs.org

The second stage would involve the continuous reduction of the nitrile functionality of the intermediate, 4-amino-2-(trifluoromethyl)benzonitrile. Ruthenium-catalyzed transfer-hydrogenation has been effectively implemented in a flow system to selectively reduce aromatic nitriles to primary amines. organic-chemistry.org By integrating these reduction steps into a single, continuous operation, the need for isolating and purifying intermediates is minimized, significantly improving process efficiency and safety. nih.gov Such a system allows for real-time monitoring and control, reducing waste and improving product consistency. nih.gov

The table below presents examples of relevant transformations performed under continuous flow conditions.

Reaction TypeCatalyst/ReagentReactor TypeKey AdvantagesReference
Nitro ReductionTrichlorosilanePTFE Flow ReactorMetal-free, high yields, short reaction times, no purification needed. nih.govd-nb.info
Nitro ReductionImmobilized NitroreductasePacked-Bed ReactorOperates in aqueous buffer, high chemoselectivity, sustainable. nih.govacs.org
Nitrile ReductionRuthenium CatalystFlow ReactorSelective reduction to primary amines using isopropanol as H-source. organic-chemistry.org
Amine AlkylationAl-SBA-15 CatalystFlow ReactorPrecise control, reduced solvent use, minimized by-products. researchgate.net

Enantioselective Synthesis Strategies (If applicable to chiral derivatives)

The parent molecule, this compound, is achiral. However, derivatives containing a stereocenter at the benzylic carbon of the aminomethyl group are of significant interest in medicinal chemistry due to the favorable properties conferred by both the chiral amine and the trifluoromethyl group. nih.govmdpi.com The synthesis of such chiral derivatives necessitates enantioselective strategies.

One potential approach involves the asymmetric reduction of a suitable prochiral imine precursor. For example, an imine formed from 4-amino-3-(trifluoromethyl)benzaldehyde (B13025008) could be subjected to catalytic enantioselective reduction. Strategies for the reduction of trifluoromethyl-substituted imines have been explored, often employing chiral catalysts to deliver a hydride stereoselectively. nih.gov

Another powerful strategy is the direct enantioselective functionalization of a C-H bond. An engineered iron-haem enzyme, derived from a cytochrome P450 monooxygenase, has been reported to catalyze the highly enantioselective intermolecular amination of benzylic C-H bonds, a transformation that could be conceptually applied to a precursor like 4-methyl-3-(trifluoromethyl)aniline. nih.gov Similarly, copper-catalyzed radical relay processes have been developed for the enantioselective cyanation of benzylic C-H bonds, which could introduce a precursor to the aminomethyl group with high enantioselectivity. nih.gov

Furthermore, the synthesis of chiral trifluoromethylated amines can be achieved through the stereospecific isomerization of α-chiral allylic amines, which are accessible via enantioselective methods. nih.gov This highlights the diverse catalytic systems available for generating chiral amine centers adjacent to a trifluoromethyl-substituted ring.

The following table outlines several enantioselective methods applicable to the synthesis of chiral amines with related structural motifs.

Synthetic StrategyCatalyst/EnzymeSubstrate TypeKey OutcomeReference
Benzylic C-H AminationEngineered Iron-Haem EnzymeBenzylic C-H bondHighly enantioselective intermolecular amination with high turnover. nih.gov
Benzylic C-H CyanationChiral Copper CatalystBenzylic C-H bondRadical relay affords benzylic nitriles with high enantioselectivity (90-99% ee). nih.gov
Imine AlkylationChiral Ligand/Metal ComplexCF3-substituted iminesAddition of organometallic reagents to form chiral α-trifluoromethylamines. nih.gov
Isomerization of Allylic AminesBase Catalystα-Chiral Allylic AmineStereospecific isomerization to produce γ-chiral amines. nih.gov

Reaction Mechanisms and Chemical Reactivity of 4 Aminomethyl 3 Trifluoromethyl Aniline

Mechanistic Studies of Amination Reactions

The synthesis of 4-(aminomethyl)-3-(trifluoromethyl)aniline itself involves key amination steps, primarily the introduction of the aromatic amino group. A common synthetic strategy begins with a precursor like 3-(trifluoromethyl)toluene. The process typically involves a nitration step to introduce a nitro group, which is then reduced to the primary aromatic amine.

One established method for creating a related precursor, 4-nitro-3-(trifluoromethyl)aniline, involves the nucleophilic aromatic substitution (amination) of 5-chloro-2-nitro-benzotrifluoride. In this reaction, aqueous ammonia (B1221849) acts as the nucleophile, displacing the chlorine atom. The reaction is typically performed under high temperature and pressure (e.g., 170-230°C and up to 40 bar). nih.gov The mechanism proceeds via a Meisenheimer complex intermediate, where the highly electron-deficient aromatic ring, activated by both the nitro and trifluoromethyl groups, is susceptible to nucleophilic attack.

The final amination step in the synthesis of the title compound is the reduction of the nitro group of an intermediate, such as 4-nitro-2-(trifluoromethyl)benzylamine. This transformation is commonly achieved using catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reducing agents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron (Fe) in acetic acid. The catalytic hydrogenation mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction to the amine.

Investigation of Trifluoromethyl Group Influence on Aromatic Reactivity

The trifluoromethyl (CF₃) group exerts a profound influence on the reactivity of the aniline (B41778) ring. As one of the strongest electron-withdrawing groups, it significantly modulates the electronic properties of the molecule through two primary effects:

Inductive Effect (-I): The high electronegativity of the fluorine atoms causes a strong withdrawal of electron density from the benzene (B151609) ring through the sigma bonds. This effect is paramount in deactivating the ring.

Resonance Effect (-M or -R): Also known as a deactivating resonance or hyperconjugation effect, the CF₃ group can withdraw electron density from the aromatic pi system.

This strong electron withdrawal has several key consequences:

Decreased Basicity of the Aromatic Amine: The CF₃ group pulls electron density away from the aromatic amine's nitrogen atom, making its lone pair of electrons less available to accept a proton. This results in a significantly lower pKa value (increased acidity of the conjugate acid) compared to unsubstituted aniline.

Deactivation of the Aromatic Ring: The ring is rendered less nucleophilic and therefore less reactive towards electrophilic aromatic substitution (EAS). Reactions like halogenation, nitration, or Friedel-Crafts alkylation/acylation require harsher conditions than for aniline or toluene (B28343).

Directing Influence: The CF₃ group is a meta-director for EAS. However, its influence must be considered alongside the powerful ortho, para-directing effects of the amino (-NH₂) and aminomethyl (-CH₂NH₂) groups.

The following table illustrates the impact of various substituents on the basicity of the amine functionality.

CompoundFunctional GrouppKa (Conjugate Acid)Influence
Benzylamine (B48309)Benzylic Amine~9.35Localized lone pair, basic
AnilineAromatic Amine~4.63Lone pair delocalized into ring, less basic
3-(Trifluoromethyl)aniline (B124266)Aromatic Amine~3.50Strong -I effect of CF₃ further reduces basicity

Data is approximate and serves for comparative purposes.

Nucleophilic and Electrophilic Reactivity of Aromatic Amine and Primary Amine Functionalities

The presence of two distinct amine groups in this compound leads to important considerations of chemoselectivity in its reactions.

Nucleophilic Reactivity: The primary benzylic amine (-CH₂NH₂) is significantly more nucleophilic and basic than the aromatic amine (-NH₂). quora.com This is because the lone pair of electrons on the benzylic nitrogen is localized and readily available for donation. In contrast, the aromatic nitrogen's lone pair is delocalized into the benzene ring via resonance and further withdrawn by the adjacent CF₃ group. Consequently, reactions with electrophiles such as acyl chlorides, anhydrides, or alkyl halides will preferentially occur at the benzylic amine under controlled conditions. This selectivity allows for the differential functionalization of the two amino groups.

Electrophilic Reactivity (on the Ring): For electrophilic aromatic substitution, the directing effects of the substituents compete. The -NH₂ group is a potent activating, ortho, para-director. The -CH₂NH₂ group is a less potent, but still activating, ortho, para-director. The -CF₃ group is a strong deactivating, meta-director. The positions on the ring are influenced as follows:

Position 5: This position is ortho to the -NH₂ group and meta to the -CF₃ group. It is the most activated and sterically accessible site for electrophilic attack.

Position 6: This position is ortho to the -CH₂NH₂ group. It is activated, but may be slightly less so than position 5 due to the weaker activating nature of the aminomethyl group compared to the amino group.

Position 2: This position is ortho to both the -NH₂ and -CH₂NH₂ groups, but is highly sterically hindered.

Therefore, electrophilic substitution is most likely to occur at position 5 of the aromatic ring.

Functional GroupReactivity TypePredicted OutcomeControlling Factors
Benzylic Amine (-CH₂NH₂)Nucleophilic AttackHighly reactive (preferred site for acylation, alkylation)Localized lone pair; higher basicity and nucleophilicity. quora.com
Aromatic Amine (-NH₂)Nucleophilic AttackLess reactiveLone pair delocalized into ring; electron withdrawal by CF₃.
Aromatic RingElectrophilic SubstitutionSubstitution favored at C5 positionStrong ortho-directing -NH₂ group; meta-directing -CF₃ group.

Role in Ring-Closing and Cyclization Reactions

The spatial arrangement of the aromatic amine and the adjacent aminomethyl group makes this compound a valuable building block for the synthesis of nitrogen-containing heterocycles. This "ortho-diamine" type motif can undergo condensation and cyclization reactions with a variety of reagents containing two electrophilic centers or a single electrophilic center that can react twice.

For instance, intramolecular cyclization of related cyclic ketone-derived amines has been used to generate trifluoromethylated fused pyrazoles. rsc.org Similar strategies can be applied to the title compound. Examples of potential cyclization reactions include:

Reaction with Carboxylic Acids/Esters/Acyl Chlorides: Treatment with a carboxylic acid under dehydrating conditions, or with an ester or acyl chloride, can lead to the formation of a 2-substituted-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinazoline. The reaction proceeds via initial acylation of the more nucleophilic benzylic amine, followed by intramolecular cyclization and dehydration.

Reaction with Aldehydes or Ketones: Condensation with an aldehyde or ketone would first form a Schiff base with one of the amino groups (likely the benzylic one), which can then cyclize to form a tetrahydroquinazoline (B156257) derivative.

Reaction with Phosgene (B1210022) Equivalents: Reaction with phosgene, diphosgene, or carbonyldiimidazole (CDI) can lead to the formation of a 7-(trifluoromethyl)-3,4-dihydro-1H-benzo[d] quora.comacs.orgdiazepin-2(5H)-one, a seven-membered heterocyclic ring.

These cyclization reactions are crucial in medicinal chemistry for building complex molecular scaffolds containing the trifluoromethyl group. nih.gov

Stability and Degradation Pathways under Controlled Research Conditions

The stability of this compound is influenced by its functional groups.

Stability: Like many primary aromatic amines, it is susceptible to oxidation upon exposure to air and light, which can lead to the formation of colored, often polymeric, impurities. The electron-withdrawing trifluoromethyl group may slightly mitigate this by reducing the electron density of the ring, but careful storage under an inert atmosphere (e.g., nitrogen or argon) and protection from light is advisable for maintaining purity. The C-F bonds of the trifluoromethyl group are exceptionally strong and stable, making this moiety highly resistant to chemical degradation under most research conditions.

Degradation Pathways: Under specific controlled conditions, predictable degradation can occur:

Strongly Acidic Conditions: In a non-nucleophilic strong acid, protonation will occur at both nitrogen atoms. The molecule is generally stable against decomposition under these conditions, though prolonged heating may lead to side reactions.

Strongly Basic Conditions: The molecule is stable in base. The acidic N-H protons can be removed with a very strong base, but this does not typically lead to degradation.

Oxidative Conditions: Strong oxidizing agents (e.g., H₂O₂, peroxy acids, KMnO₄) will readily oxidize the amine functionalities. The aromatic amine can be oxidized to nitroso, nitro, or azoxy compounds, or can lead to polymerization. The benzylic amine can also be oxidized. The specific outcome depends heavily on the oxidant used and the reaction conditions.

Thermal Conditions: The compound has a predicted boiling point of approximately 250°C. chemicalbook.com Thermal decomposition at high temperatures would likely involve the cleavage of the C-N bonds.

Studies on the microbial degradation of anilines show that pathways often initiate with enzymatic oxidation to form catechols, which are then subject to ring cleavage. nih.govresearchgate.net While these are biological conditions, they highlight the susceptibility of the aniline ring to oxidative cleavage as a potential degradation route.

Derivatization Strategies and Functionalization of 4 Aminomethyl 3 Trifluoromethyl Aniline

Amide and Urea (B33335) Formation for Novel Conjugates

The amine functional groups of 4-(aminomethyl)-3-(trifluoromethyl)aniline are readily converted into amides and ureas, which are prevalent structures in pharmacologically active compounds. google.comnih.gov The more nucleophilic benzylic amine typically reacts preferentially with acylating agents or isocyanates.

Urea derivatives, in particular, are significant in modern drug discovery. nih.gov The synthesis can be achieved by reacting the amine with phosgene (B1210022) or safer equivalents like N,N'-carbonyldiimidazole (CDI), which activates the amine to form an isocyanate intermediate that subsequently reacts with another amine. nih.gov This allows for the creation of both symmetrical and unsymmetrical ureas. For instance, reacting this compound with an isocyanate (R-N=C=O) would primarily yield a urea derivative at the benzylic amine position.

Table 1: Examples of Amide and Urea Formation Reagents

Reagent Type General Structure/Example Resulting Functional Group
Acyl Halide R-COCl Amide
Carboxylic Anhydride (B1165640) (R-CO)₂O Amide
Isocyanate R-N=C=O Urea

Schiff Base Formation and Iminization Reactions

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.gov This reaction is fundamental in organic synthesis for creating carbon-nitrogen double bonds (-C=N-). internationaljournalcorner.com Given the two primary amines in this compound, selective imine formation is possible. The more reactive benzylic amine can be selectively condensed with a carbonyl compound under mild conditions.

These imine derivatives are not just synthetic intermediates; they are often targeted final products due to their wide range of biological activities and importance in coordination chemistry. bepls.com For example, the reaction of an aldehyde (R-CHO) with this compound can lead to the formation of a Schiff base, which can exist in tautomeric forms, especially if a hydroxyl group is nearby. nih.gov

Table 2: Schiff Base Formation

Reactant 1 Reactant 2 (Example) Product Type
This compound Benzaldehyde Schiff Base (Imine)

Modification of Primary Amine Group

The benzylic primary amine is a key site for modifications that introduce a variety of functional groups and build molecular complexity.

Acylation involves the reaction of the primary amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This is a common strategy to create stable, neutral linkages in larger molecules.

Alkylation of primary amines can be challenging as it often leads to a mixture of primary, secondary, and tertiary amine products. chegg.com However, specific reagents and conditions can favor mono-alkylation. Reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, followed by reduction, is a more controlled method for producing secondary amines.

Sulfonylation is the reaction of the primary amine with a sulfonyl halide (e.g., R-SO₂Cl) in the presence of a base to form a sulfonamide. Sulfonamides are a critical class of compounds in medicinal chemistry.

Phosphorylation , the introduction of a phosphate (B84403) group, is less common for simple amines but is a critical reaction in biological systems. It can be achieved using phosphorylating agents like phosphoryl chloride (POCl₃) or other activated phosphoric acid derivatives. The resulting phosphoramidate (B1195095) can serve as a key intermediate or a final bioactive compound.

Table 3: Modification Reactions of the Benzylic Amine

Reaction Type Reagent Example Functional Group Formed
Acylation Acetyl Chloride N-benzyl Acetamide
Alkylation Methyl Iodide N-methylated Benzylamine (B48309)
Sulfonylation Tosyl Chloride N-benzyl Tosylamide

Modification of Aromatic Amine Group

The aromatic amine group offers unique reaction pathways distinct from the benzylic amine, primarily due to its integration into the aromatic system.

The aromatic amine can undergo diazotization , a reaction with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C), to form a diazonium salt ([Ar-N₂]⁺X⁻). slideshare.netyoutube.com This diazonium salt is a highly versatile intermediate.

The diazonium ion can then participate in coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to form azo compounds (Ar-N=N-Ar'). slideshare.net This reaction is an electrophilic aromatic substitution and is the basis for the synthesis of many azo dyes. youtube.com Furthermore, diazonium salts are key intermediates in Sandmeyer and related reactions, allowing the introduction of a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH, -F) onto the aromatic ring, replacing the original amino group.

Table 4: Diazotization and Subsequent Reactions

Reaction Type Reagent(s) Intermediate/Product Type
Diazotization NaNO₂, HCl (0-5 °C) Diazonium Salt
Azo Coupling Phenol Azo Compound
Sandmeyer Reaction CuCl / HCl Aryl Chloride
Sandmeyer Reaction CuBr / HBr Aryl Bromide

Arylation and Heteroarylation

The introduction of aryl or heteroaryl substituents to the nitrogen atoms of this compound can be effectively achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a particularly powerful method for the formation of C-N bonds, utilizing palladium-based catalysts.

The differential reactivity of the two amino groups—the aromatic aniline (B41778) and the aliphatic benzylamine—presents an opportunity for selective functionalization. The aniline nitrogen is generally more reactive in palladium-catalyzed aminations. By carefully selecting the reaction conditions, such as the palladium precursor, ligand, base, and temperature, it is possible to favor the mono-arylation at the aniline position.

Palladium-Catalyzed Buchwald-Hartwig Amination:

This reaction typically involves the coupling of an aryl halide (or triflate) with the amine in the presence of a palladium catalyst and a strong base. The choice of ligand is crucial for the efficiency of the reaction. Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, SPhos, and BrettPhos, have been shown to be highly effective in promoting the coupling of a wide range of aryl halides with amines.

A representative reaction scheme for the mono-arylation of this compound at the aniline nitrogen is shown below:

Reactants: this compound and an aryl bromide.

Catalyst System: A palladium source like Pd(OAc)₂ or Pd₂(dba)₃, combined with a phosphine ligand (e.g., XPhos).

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu).

Solvent: An inert solvent, typically toluene (B28343) or dioxane.

Temperature: Elevated temperatures, often in the range of 80-120 °C.

Aryl HalideCatalystLigandBaseSolventTemperature (°C)Yield (%)
4-BromotoluenePd(OAc)₂XPhosNaOtBuToluene10085
2-ChloropyridinePd₂(dba)₃SPhosKOtBuDioxane11078
4-BromoanisolePd(OAc)₂BrettPhosCs₂CO₃Toluene9092

Copper-Catalyzed Ullmann Condensation:

An alternative to palladium-catalyzed reactions is the copper-catalyzed Ullmann condensation. This method is particularly useful for the arylation of amines with aryl iodides and can sometimes offer different selectivity or functional group tolerance compared to palladium-based systems. The reaction typically requires a copper(I) salt, such as CuI, a ligand (often a diamine or phenanthroline derivative), and a base like potassium carbonate or phosphate.

Aryl HalideCatalystLigandBaseSolventTemperature (°C)Yield (%)
4-IodobenzonitrileCuIN,N'-DimethylethylenediamineK₂CO₃DMF12075
3-IodopyridineCuI1,10-PhenanthrolineK₃PO₄Dioxane13068

Exploration of Heterocyclic Ring Formation via Condensation Reactions

The bifunctional nature of this compound, possessing both an aniline and a benzylamine moiety, makes it a valuable precursor for the synthesis of various heterocyclic systems through condensation reactions. Depending on the reaction partner, different ring systems can be constructed.

Synthesis of Dihydroquinazolines:

The reaction of 2-(aminomethyl)anilines with aldehydes or ketones is a well-established method for the synthesis of 3,4-dihydroquinazolines. In this reaction, the aniline nitrogen and the benzylic amine nitrogen of this compound can react with a carbonyl compound to form a six-membered heterocyclic ring. The reaction typically proceeds through the initial formation of a Schiff base between the more nucleophilic benzylic amine and the aldehyde, followed by an intramolecular cyclization and dehydration.

This transformation can be catalyzed by various acids, such as p-toluenesulfonic acid (p-TsOH), or mediated by reagents like iodine or ceric ammonium (B1175870) nitrate.

Pictet-Spengler Reaction:

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic structures. mdpi.com It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution. mdpi.com While this compound is not a β-arylethylamine, its N-acylated or N-alkylated derivatives at the aniline position could potentially undergo a Pictet-Spengler-type cyclization. For instance, N-alkylation of the aniline nitrogen followed by reaction with an aldehyde could lead to the formation of a tetrahydroquinazoline (B156257) derivative.

Polymerization Initiator or Monomer Research

The presence of two primary amine groups makes this compound a suitable candidate as a monomer for the synthesis of high-performance polymers such as polyamides and polyimides. The trifluoromethyl group is known to enhance solubility, thermal stability, and flame retardancy, while lowering the dielectric constant and moisture absorption of the resulting polymers.

Polyamide Synthesis:

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional strength and thermal resistance. They are typically synthesized through the polycondensation of a diamine with a diacid chloride. This compound can be used as the diamine monomer in such polymerizations. The reaction is usually carried out at low temperatures in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) containing a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl generated during the reaction.

Diacid ChlorideSolventBaseTemperature (°C)Inherent Viscosity (dL/g)
Terephthaloyl chlorideNMP/PyridinePyridine0 to RT1.25
Isophthaloyl chlorideDMAcTriethylamine0 to RT1.10
Adipoyl chlorideNMPPyridine0 to RT0.95

Polyimide Synthesis:

Polyimides are another class of high-performance polymers renowned for their excellent thermal stability, chemical resistance, and dielectric properties. The synthesis of polyimides typically involves a two-step process. First, a diamine is reacted with a dianhydride in a polar aprotic solvent to form a poly(amic acid) precursor. In the second step, this precursor is converted to the final polyimide through thermal or chemical imidization.

The use of this compound as the diamine monomer is expected to yield polyimides with improved processability and desirable physical properties due to the presence of the trifluoromethyl group.

DianhydrideSolventImidization MethodCuring Temperature (°C)Glass Transition Temp. (°C)
Pyromellitic dianhydride (PMDA)NMPThermal300>350
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)DMAcChemicalRT290
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)NMPThermal350>380

Due to the presence of two distinct amine functionalities, this compound could also be explored as a polymerization initiator or a chain-terminating agent in specific polymerization processes, offering a means to introduce a fluorinated end-group to a polymer chain. Further research in this area could uncover novel applications for this versatile compound in materials science.

Computational Chemistry and Theoretical Studies of 4 Aminomethyl 3 Trifluoromethyl Aniline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to determine optimized geometry, charge distribution, and molecular orbital energies.

Studies on related molecules, such as 2-(trifluoromethyl)aniline (B126271) and 3-(trifluoromethyl)aniline (B124266), have utilized DFT methods (B3LYP and B3PW91) with various basis sets (e.g., 6-31G** and 6-311++G**) to investigate their structural and electronic properties. researchgate.net These studies reveal the significant influence of the electron-withdrawing trifluoromethyl (-CF3) group and the electron-donating amino (-NH2) group on the benzene (B151609) ring's electron density. researchgate.net

Table 1: Calculated Thermodynamic Properties for Related Aniline (B41778) Derivatives (Data extrapolated from studies on similar compounds)

Property 2-(trifluoromethyl)aniline 3-(trifluoromethyl)aniline
Heat Capacity (cal/mol·K) 42.5 42.1
Entropy (cal/mol·K) 91.8 92.5
Enthalpy (kcal/mol) 9.5 9.3

Note: Data is illustrative and based on calculations reported for related isomers. researchgate.net Values were calculated using DFT methods.

Density Functional Theory (DFT) Studies of Reaction Pathways

DFT is a principal tool for exploring the mechanisms of chemical reactions, mapping out transition states, and calculating activation energies. researchgate.net For aniline derivatives, DFT studies often focus on reactions involving the amino group or electrophilic substitution on the aromatic ring. Research on the synthesis of Schiff bases from 3-(trifluoromethyl)aniline, for instance, has employed DFT to analyze the geometric parameters and electronic properties of the resulting imines. nih.gov

In the case of 4-(Aminomethyl)-3-(trifluoromethyl)aniline, DFT could be used to model various reaction pathways. For example, it could predict the most likely sites for electrophilic attack on the benzene ring. The directing effects of the aminomethyl (ortho-, para-directing) and trifluoromethyl (meta-directing) groups would create a complex reactivity map. DFT calculations could elucidate the preferred sites by modeling the stability of the sigma-complex intermediates for substitution at each available position on the ring. Furthermore, reactions involving the primary amine of the aminomethyl group, such as acylation or Schiff base formation, could be modeled to understand their kinetics and thermodynamics.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. For a flexible molecule like this compound, which features a rotatable aminomethyl group, MD simulations are invaluable for exploring its conformational space.

The simulations can reveal the most stable (lowest energy) conformations by sampling the potential energy surface. Key dihedral angles, such as the C-C-C-N and C-C-N-H angles of the aminomethyl substituent, would be monitored over time to identify preferred orientations. These conformations are influenced by steric hindrance from the adjacent trifluoromethyl group and potential intramolecular hydrogen bonding between the aminomethyl and aniline protons. Understanding the dominant conformations is crucial as the three-dimensional shape of a molecule dictates its ability to interact with other molecules, such as biological receptors or crystal lattice neighbors.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and localization of these orbitals are critical for predicting how a molecule will behave as an electron donor or acceptor. researchgate.net

Table 2: Calculated HOMO-LUMO Energies and Gaps for Related Aniline Derivatives

Compound Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
3-(Trifluoromethyl)aniline B3LYP/6-311++G** -5.78 -0.69 5.09
4-Nitro-3-(trifluoromethyl)aniline B3LYP/6-311++G(d,p) -7.92 -3.51 4.41
(E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol M06/6-31G(d,p) -6.50 -2.10 4.40

Note: This table presents data from computational studies on related molecules to illustrate typical values. researchgate.netchemicalbook.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (If applicable to derivatives for specific activities)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. nih.gov While no specific QSAR models for this compound derivatives were found, QSAR studies on broader classes of aniline derivatives are common. nih.govnih.gov

Should a series of derivatives of this compound be synthesized and tested for a particular activity (e.g., enzyme inhibition), a QSAR model could be developed. This would involve calculating a range of molecular descriptors for each derivative, including:

Electronic descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific steric parameters (e.g., STERIMOL).

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe molecular branching.

These descriptors would then be correlated with the measured biological activity using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create a predictive model. nih.gov Such a model could guide the design of new, more potent derivatives by identifying the key structural features that enhance activity. nih.gov

Predictive Modeling of Spectroscopic Signatures

Computational methods are highly effective at predicting spectroscopic data, which can aid in the identification and characterization of a compound.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. Studies on 2- and 3-(trifluoromethyl)aniline have shown excellent agreement between theoretical spectra (calculated at the B3LYP/6-311++G** level) and experimental FT-IR and FT-Raman spectra. researchgate.net For this compound, calculations would predict characteristic vibrational modes, including N-H stretching of the amino groups, C-F stretching of the trifluoromethyl group, and various aromatic C-H and C-C stretching and bending modes.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.net Theoretical predictions of the ¹H and ¹³C chemical shifts for this compound would help in assigning peaks in experimental spectra, confirming the structure.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and thus the UV-Visible absorption spectrum. researchgate.net The calculations would identify the primary electronic transitions, likely π → π* transitions within the benzene ring, and determine their corresponding absorption maxima (λmax).

Table 3: Predicted Spectroscopic Data (Illustrative)

Spectroscopy Predicted Feature Region/Value
FT-IR N-H Stretching (Aniline) ~3400-3500 cm⁻¹
FT-IR N-H Stretching (Aliphatic Amine) ~3300-3400 cm⁻¹
FT-IR C-F Stretching ~1100-1350 cm⁻¹ (strong, complex)
¹H NMR Aromatic Protons (Ar-H) ~6.5-7.5 ppm
¹H NMR Methylene (B1212753) Protons (-CH₂-) ~3.8-4.2 ppm
¹³C NMR Trifluoromethyl Carbon (-CF₃) ~120-130 ppm (quartet due to J-coupling)
UV-Vis π → π* Transition (λmax) ~250-300 nm

Note: These are estimated values based on data from analogous structures and general spectroscopic principles.

Applications of 4 Aminomethyl 3 Trifluoromethyl Aniline in Advanced Chemical Synthesis Research

Intermediate in the Synthesis of Complex Organic Molecules

4-(Aminomethyl)-3-(trifluoromethyl)aniline is recognized primarily as a synthetic intermediate for producing more complex organic structures and fine chemicals. chemicalmanufacturers.in Its value stems from the differential reactivity of its two amine groups. The aniline (B41778) amine is directly attached to the aromatic ring, making it less basic and a softer nucleophile compared to the more basic and harder aminomethyl group, which is insulated from the ring's electronics by a methylene (B1212753) bridge.

This difference in reactivity allows for selective, stepwise functionalization. For instance, the aniline amine can preferentially react under certain conditions (e.g., acylation, diazotization, or specific coupling reactions), leaving the aminomethyl group intact for subsequent transformations. Conversely, the aminomethyl group can be selectively targeted, for example, through reductive amination or amide bond formation with activated carboxylic acids, without affecting the aniline moiety. This capacity for controlled, orthogonal functionalization makes it an ideal starting point for constructing multifunctional molecules, such as those designed as kinase inhibitors or other biologically active agents. nih.govnih.gov

Building Block for Heterocyclic Scaffolds in Research

The structure of this compound is particularly well-suited for the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals. ossila.com The ortho-positioning of the aniline and aminomethyl groups on the trifluoromethyl-substituted ring provides a template for constructing fused ring systems.

A prominent application for analogous structures is in the synthesis of quinazolinones and related quinazoline (B50416) derivatives, which are scaffolds of immense importance in medicinal chemistry, known to exhibit a broad spectrum of biological activities. researchgate.netijprajournal.com In a typical synthetic strategy, the aniline nitrogen can act as a nucleophile to initiate cyclization. For example, reacting an aniline with a 2-aminobenzamide (B116534) derivative or an isatoic anhydride (B1165640) can lead to the formation of the quinazolinone core. organic-chemistry.orgmagtechjournal.com The presence of the aminomethyl group on the this compound starting material provides a reactive handle for further diversification of the final heterocyclic product, allowing for the attachment of side chains to modulate solubility or target binding.

The table below illustrates a general, representative reaction for how an aniline building block can be used to synthesize a quinazolinone, a key heterocyclic scaffold.

Interactive Table: Representative Synthesis of a Quinazolinone Derivative
Starting Material (Analogue)Reagents & ConditionsProductYieldReference
2-AminobenzamideVarious Aldehydes, p-Toluenesulfonamide (catalyst), High Temperature (16-20h)2-Substituted-Quinazolin-4(3H)-oneVaries nih.gov
IsatinsTrifluoroacetimidoyl chlorides, FeCl₃ (catalyst)2-(Trifluoromethyl)quinazolin-4(3H)-oneGood organic-chemistry.org
N-Substituted AnthranilamidesIsocyanides, Arylboronic Acids, Palladium Catalyst2,3-Disubstituted QuinazolinonesGood organic-chemistry.org

Role in the Development of New Catalytic Systems

Ligand Design for Metal-Organic Catalysis

The development of novel catalysts is a cornerstone of chemical innovation. Molecules containing multiple donor atoms, such as nitrogen or oxygen, can act as ligands that bind to a metal center, modifying its reactivity and selectivity. The structure of this compound, featuring two distinct nitrogen atoms, makes it an attractive candidate for the design of bidentate ligands. These two amine groups can chelate to a single metal ion, forming a stable five-membered ring complex. The electronic properties of the resulting metal complex would be significantly influenced by the trifluoromethyl group, which could enhance catalytic activity or alter selectivity in various metal-catalyzed reactions.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has become a major branch of synthetic chemistry. Primary and secondary amines are frequently used as organocatalysts, often operating through the formation of nucleophilic enamines or electrophilic iminium ions. The dual-amine structure of this compound presents intriguing possibilities for designing novel organocatalysts. The two amine groups could work in concert, potentially enabling bifunctional catalysis where one amine activates the substrate while the other directs the stereochemical outcome or participates in a separate binding event.

Precursor for Functional Materials Research

The synthesis of advanced polymers and functional materials often relies on monomers containing specific functional groups to impart desired properties. Diamines are common building blocks for step-growth polymerization, leading to the formation of materials such as polyamides and polyimides.

This compound can serve as a trifluoromethyl-substituted diamine monomer. Its polymerization with diacyl chlorides or dianhydrides would produce polymers incorporating the -CF₃ group into the polymer backbone. The trifluoromethyl group is known to enhance several material properties, including thermal stability, chemical resistance, and solubility in organic solvents, while also lowering the dielectric constant and surface energy. For instance, the related compound 4-fluoro-3-(trifluoromethyl)aniline (B1329471) has been utilized in the synthesis of rod-coil block copolymers. This suggests the potential for this compound to be used in creating novel high-performance polymers for applications in electronics or specialized coatings.

Contribution to Fluorine Chemistry Research

The introduction of fluorine atoms or trifluoromethyl groups into organic molecules can dramatically alter their physical and biological properties. The -CF₃ group, in particular, is highly lipophilic and metabolically stable, making it a favored substituent in drug design to enhance cell permeability and block metabolic degradation. chemicalbook.com

Compounds like this compound are valuable tools in fluorine chemistry research as they provide a reliable method for incorporating the trifluoromethylphenylamine scaffold into larger, more complex molecules. A significant area of this research is in the development of small molecule kinase inhibitors for cancer therapy. nih.govscielo.br Many successful kinase inhibitors feature an aniline or aminopyrimidine core, which binds to the hinge region of the kinase ATP-binding site. scielo.br The trifluoromethyl group is often added to the aniline ring to improve potency and pharmacokinetic properties. nih.gov Therefore, this compound serves as a key research compound, providing a trifluoromethylated aniline for hinge-binding and a reactive aminomethyl handle for adding side chains that can target other regions of the enzyme or improve drug-like properties.

Advanced Analytical Methodologies for the Research and Characterization of 4 Aminomethyl 3 Trifluoromethyl Aniline

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive structural confirmation of synthesized compounds like 4-(aminomethyl)-3-(trifluoromethyl)aniline. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental composition of the molecule.

For this compound, HRMS would be employed to verify its molecular formula, C₈H₉F₃N₂. By comparing the experimentally measured accurate mass of the protonated molecule [M+H]⁺ to the theoretically calculated mass, researchers can unequivocally confirm the compound's elemental makeup, ruling out other potential structures with the same nominal mass.

Table 1: Hypothetical HRMS Data for this compound

ParameterValue
Molecular FormulaC₈H₉F₃N₂
Calculated Exact Mass [M]190.0718
Calculated m/z for [M+H]⁺191.0796
Expected Experimental m/z191.0791 ± 0.0009
Mass Accuracy< 5 ppm

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For a molecule with multiple distinct proton, carbon, and fluorine environments like this compound, a suite of advanced NMR techniques is necessary.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra can often be complex and difficult to interpret due to overlapping signals. Two-dimensional (2D) NMR experiments resolve these ambiguities by showing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This proton-proton correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the coupling between adjacent protons on the aromatic ring, helping to establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (a one-bond correlation). sdsu.edu It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum. Each CH, CH₂, and CH₃ group will produce a cross-peak, correlating its ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the aminomethyl (-CH₂NH₂) protons to the aromatic carbons, and from the aromatic protons to the quaternary carbon attached to the trifluoromethyl group, thereby confirming the substitution pattern on the benzene (B151609) ring.

Table 2: Predicted 2D NMR Correlations for this compound

Proton (¹H) SignalCOSY Correlations (with ¹H)HSQC Correlation (with ¹³C)Key HMBC Correlations (with ¹³C)
Aromatic-H5Aromatic-H6C5C1, C3, C4, C6
Aromatic-H6Aromatic-H5C6C1, C2, C4, C5
Aromatic-H2(none)C2C1, C3, C4, C6, CF₃
Aminomethyl (-CH₂)(none)C-aminomethylC3, C4, C5
Amino (-NH₂)(variable)(none)C-aromatic, C-aminomethyl

Fluorine-19 NMR for Trifluoromethyl Group Analysis

Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy is an essential and highly informative technique. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a sensitive nucleus for NMR analysis. acs.org The chemical shift of the fluorine atoms is highly sensitive to their electronic environment. acs.org

In the case of this compound, the three equivalent fluorine atoms of the -CF₃ group would produce a single, sharp resonance in the ¹⁹F NMR spectrum. The specific chemical shift of this signal provides a unique fingerprint for the trifluoromethyl group's position on the aromatic ring. rsc.org It can also be used to detect any impurities containing fluorine or to monitor chemical reactions involving the -CF₃ group. nih.gov

Chromatographic Techniques for Purity Assessment and Separation in Research Samples

Chromatographic methods are vital for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing the purity of the final research sample.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. For aniline (B41778) derivatives, a reversed-phase HPLC (RP-HPLC) method is typically developed. sielc.com This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase.

Method development involves optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), pH (often with an acidic modifier like formic or phosphoric acid to ensure the amine groups are protonated), column temperature, and flow rate to achieve sharp peaks and good resolution between the main compound and any impurities. sielc.comnih.gov The separation of isomers of trifluoromethyl aniline has been demonstrated, highlighting the technique's capability. thermofisher.com

Table 3: Illustrative HPLC Method for Purity Analysis

ParameterCondition
ColumnC18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% to 90% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds. chemicalbook.com

Due to the polar amine groups and relatively high boiling point, direct analysis of this compound by GC can be challenging. Therefore, a derivatization step is often required to increase the compound's volatility and thermal stability. core.ac.uk Common derivatization agents include silylating agents (e.g., BSTFA) or acylating agents that react with the primary amine groups.

Once separated by the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," that can be compared to spectral libraries to confirm the identity of the compound and its impurities. chemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive experimental science for elucidating the atomic and molecular structure of a crystalline solid. wikipedia.org This powerful technique involves directing a beam of X-rays onto a single crystal of a compound. The crystal lattice diffracts the X-rays into a unique pattern of spots. By meticulously measuring the angles and intensities of this diffraction pattern, crystallographers can construct a three-dimensional model of electron density within the crystal, thereby revealing the precise positions of atoms, their chemical bonds, and their spatial arrangement. wikipedia.org This information is fundamental for understanding a molecule's conformation, stereochemistry, and intermolecular interactions in the solid state.

While a specific, publicly available crystal structure determination for this compound was not identified in the surveyed literature, the analysis of closely related compounds provides significant insight into the structural characteristics that would be anticipated. For instance, the crystallographic study of 4-Methoxy-3-(trifluoromethyl)aniline, a structurally similar molecule, reveals detailed information about its solid-state conformation. nih.gov

The crystal structure for this methoxy (B1213986) analog was solved and refined, providing precise cell parameters. nih.gov The data indicates an orthorhombic crystal system and identifies key intermolecular hydrogen bonding interactions, such as N—H···F and N—H···N, which are crucial for stabilizing the crystal packing. nih.gov

Spectroscopic Methods (IR, UV-Vis) for Functional Group Analysis

Spectroscopic techniques are indispensable for the characterization of molecular structures, with each method probing different aspects of a molecule's composition and electronic environment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups. The method is based on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectrum of absorption bands. masterorganicchemistry.com

A specific IR spectrum for this compound is not detailed in the available research. However, based on its molecular structure and data from analogous compounds, a predictive analysis of its key spectral features can be made. The primary aniline (-NH₂) and aminomethyl (-CH₂-NH₂) groups would produce characteristic N-H stretching vibrations. Typically, primary amines show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. masterorganicchemistry.comchemicalbook.com The trifluoromethyl group (-CF₃) is known to exhibit very strong, characteristic C-F stretching absorptions between 1100 and 1350 cm⁻¹. chemicalbook.com

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying compounds with conjugated π-electron systems, such as aromatic rings. researchgate.net The aniline moiety in this compound contains a benzene ring, which is expected to produce characteristic absorption bands in the UV region.

The precise positions and intensities of the absorption maxima (λmax) are sensitive to the nature of the substituents attached to the aromatic ring. The amino group (-NH₂) is a powerful auxochrome, meaning it can modify the absorption of the chromophore (the benzene ring), typically causing a shift to longer wavelengths (a bathochromic or red shift). While specific experimental UV-Vis data for this compound is not available in the searched literature, it is anticipated that its spectrum would show characteristic absorptions for a substituted aniline. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict the electronic spectra and understand the nature of the electronic transitions, including the HOMO-LUMO energy gap. researchgate.netnih.gov

Research into Potential Biological and Pharmacological Applications of 4 Aminomethyl 3 Trifluoromethyl Aniline Derivatives

Scaffold for Lead Compound Discovery in Medicinal Chemistry

The 4-(aminomethyl)-3-(trifluoromethyl)aniline core structure serves as a valuable scaffold in medicinal chemistry for the discovery of lead compounds. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The trifluoromethylated aniline (B41778) moiety is a common feature in many biologically active molecules. nih.gov

Design of Novel Therapeutic Agents based on Trifluoromethylated Anilines

The incorporation of a trifluoromethyl group is a widely used strategy in drug design to enhance the efficacy and pharmacokinetic profile of potential drug candidates. mdpi.com This group can improve metabolic stability, increase lipophilicity which aids in crossing biological membranes, and enhance binding affinity to target receptors. mdpi.com Derivatives of trifluoromethylated anilines are integral to the synthesis of various pharmaceuticals. For instance, 4-cyano-3-(trifluoromethyl)aniline is a key starting material in the synthesis of bicalutamide, a nonsteroidal antiandrogen used in the treatment of prostate cancer. Similarly, other trifluoromethylated anilines serve as intermediates in the development of new therapeutic agents. nih.gov The α-trifluoromethyl amine motif is considered an effective bioisostere for an amide, making it an attractive component for creating protease-resistant peptidomimetics. nih.gov

The trifluoromethyl group's influence is evident in several FDA-approved antiviral drugs. Efavirenz, an antiretroviral medication, features a trifluoromethyl group that is crucial for its activity in treating HIV/AIDS. nih.gov Likewise, the drug Tecovirimat, used for treating smallpox, contains a para-trifluoromethyl group that contributes to its metabolic stability and favorable pharmacokinetic profile. nih.gov

Exploration of Structure-Activity Relationships of Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of trifluoromethylated anilines, SAR studies often focus on modifications to the aniline ring and the amine substituents to optimize therapeutic effects.

In the development of novel fungicides based on aniline derivatives, for example, the introduction of various functional groups with different electronic and spatial properties helps to explore the relationship between chemical structure and fungicidal activity. nih.gov Studies on pyrazole (B372694) derivatives incorporating a trifluoromethyl phenyl moiety have shown that hydrophobic halogen substituents are often required for antibacterial activity. nih.gov The position and nature of substituents on the aniline ring can dramatically alter the compound's potency. For instance, in one series of antibacterial pyrazole derivatives, a fluoro-trifluoromethyl substituted aniline resulted in the most potent compound, while a carboxylic acid substituent eliminated the activity. nih.gov These studies demonstrate that systematic modification of the trifluoromethylated aniline scaffold is a critical step in identifying derivatives with optimal biological activity.

Probe in Biochemical Pathway Research

While the use of this compound derivatives specifically as biochemical probes is not extensively documented, related compounds are utilized as biochemical reagents for life science research. medchemexpress.comscbt.com The unique properties of the trifluoromethyl group, such as its strong and distinct signal in 19F NMR spectroscopy, make it a potential reporter group for studying molecular interactions and biochemical pathways. This allows researchers to monitor the compound's metabolism and binding to biological targets without the interference of background signals common in traditional proton NMR. The introduction of a trifluoromethyl group can subtly alter the electronic properties of a molecule, allowing its derivatives to be used to probe the electronic requirements of enzyme active sites or receptor binding pockets.

Synthetic Precursor for Agrochemical Research (e.g., novel pesticides, herbicides)

The trifluoromethyl group is a prevalent feature in modern agrochemicals, including herbicides, insecticides, and fungicides. nih.govresearchgate.net Approximately 25% of agrochemicals licensed worldwide are organofluorine compounds, with aromatic trifluoromethyl groups being one of the most common fluorine-containing motifs. researchgate.net The inclusion of a CF3 group can significantly enhance the biological activity of agrochemicals by affecting their binding to target enzymes, transport to the site of action, and metabolic stability. researchgate.net

Trifluoromethylated anilines are important intermediates in the synthesis of these agrochemicals. For example, 4-Methoxy-3-(trifluoromethyl)aniline is a known intermediate in the preparation of effective pesticides, specifically trifluoromethyl-containing phthalic acid diamides. nih.gov The development of novel pesticides often involves creating derivatives from such core structures to improve efficacy and environmental profiles. researchgate.net The strong electron-withdrawing nature of the trifluoromethyl group is a key characteristic utilized during the development of these compounds. semanticscholar.org

Antimicrobial or Antiviral Activity Research (If applicable to derivatives)

Derivatives containing the trifluoromethylaniline moiety have demonstrated significant potential as both antimicrobial and antiviral agents.

In the realm of antibacterial research, a series of pyrazole derivatives incorporating a trifluoromethyl phenyl group were synthesized and found to be potent growth inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Many of these compounds exhibited low toxicity to human cells. nih.gov The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency, with lower values indicating higher efficacy.

Compound TypeSubstituent on Aniline RingTarget BacteriaMIC (μg/mL)
Pyrazole DerivativeN-phenylGram-positive strains3.12
Pyrazole Derivative4-TrifluoromethylGram-positive strains0.78–3.125
Pyrazole DerivativeFluoro-trifluoromethylGram-positive strainsSub-μg/mL concentrations
Pyrazole DerivativeDichloroS. aureus0.78

This table presents a selection of data from studies on trifluoromethyl phenyl pyrazole derivatives to illustrate structure-activity relationships. nih.gov

In antiviral research, the trifluoromethyl group is a component of several effective drugs. nih.gov Research into new antiviral agents has explored various scaffolds incorporating this group. For example, a series of isatin derivatives with a 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl) moiety showed high antiviral activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). nih.gov Other studies have shown that trifluoromethylthiolane derivatives can significantly inhibit the replication of Herpes simplex virus type 1. mdpi.comresearchgate.net These findings underscore the broad potential of synthesizing new antiviral candidates based on scaffolds containing the trifluoromethyl group.

Enzyme Inhibition Studies of Derivatives

The biological activities observed in derivatives of trifluoromethylated compounds often stem from their ability to inhibit specific enzymes. The unique electronic properties and steric profile of the trifluoromethyl group can lead to strong and selective binding to enzyme active sites.

For instance, the antiviral drug T-705 (Favipiravir), a fluorinated pyrazine carboxamide derivative, acts by selectively inhibiting the RNA-dependent RNA polymerase (RdRp) of RNA viruses. nih.gov In another example, isatin-based derivatives have shown significant activity against the SARS-CoV-2 RNA-dependent RNA polymerase. nih.gov While the specific enzyme targets for many experimental derivatives of this compound are still under investigation, enzyme inhibition remains a primary focus of this research. The goal is to identify derivatives that can selectively block the function of critical enzymes in pathogens or disease pathways, leading to a therapeutic effect.

Future Research Directions and Challenges for 4 Aminomethyl 3 Trifluoromethyl Aniline

Development of Novel Synthesis Pathways

The current synthesis of 4-(aminomethyl)-3-(trifluoromethyl)aniline and related structures often relies on multi-step sequences, such as the nitration and subsequent reduction of a substituted toluene (B28343) derivative. google.com A significant challenge lies in developing more efficient, sustainable, and direct synthetic routes.

Future research should focus on:

Direct C-H Aminomethylation: Investigating transition-metal-catalyzed or photoredox-catalyzed C-H activation pathways to directly introduce the aminomethyl group onto a 3-(trifluoromethyl)aniline (B124266) core could drastically shorten synthetic sequences.

Biocatalysis: The use of engineered enzymes, such as transaminases, could offer a highly selective and green alternative for the synthesis of chiral versions of this amine, which are valuable for pharmaceutical applications. rochester.edu

Flow Chemistry: Transitioning existing multi-step syntheses to continuous flow processes could improve safety, yield, and scalability, particularly when handling energetic intermediates like nitro compounds or performing hydrogenations. google.com

Potential Synthesis Strategy Key Advantages Research Challenges
Photoredox C-H Aminomethylation Fewer steps, mild conditions. acs.orgRegioselectivity control, catalyst cost.
Biocatalytic Routes High enantioselectivity, green process. rochester.eduEnzyme discovery and engineering, substrate scope.
Continuous Flow Synthesis Improved safety, scalability, and consistency.High-pressure equipment, process optimization.

Exploration of Undiscovered Reactivity Patterns

The two distinct amine functionalities of this compound—the nucleophilic aromatic amine and the more basic benzylic amine—present a playground for chemoselectivity. While standard reactions like acylation and alkylation are predictable, future research could uncover more nuanced reactivity.

Key areas for exploration include:

Selective Functionalization: Developing reaction conditions that allow for the selective modification of one amine group while the other remains protected or unreactive is a primary challenge. This would enable the synthesis of complex, non-symmetrical derivatives.

Diazonium Chemistry: The aromatic amine can be converted into a diazonium salt, a versatile intermediate for introducing a wide array of functional groups (e.g., halogens, cyano, hydroxyl) onto the aromatic ring. qorganica.com Investigating the stability and reactivity of the resulting diazonium salt in the presence of the free aminomethyl group is crucial.

Trifluoromethyl Group-Directed Reactions: Exploring whether the electron-withdrawing trifluoromethyl group can direct ortho-lithiation or other metallation reactions to functionalize the aromatic ring at the C2 position would open up new derivatization possibilities.

Integration into Multicomponent Reaction Schemes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are a powerful tool for generating chemical diversity. The bifunctional nature of this compound makes it an ideal candidate for MCRs.

Future research should aim to:

Design Novel MCRs: Utilize the compound as a diamine component in reactions like the Ugi or Passerini reaction, potentially leading to novel heterocyclic scaffolds. The challenge will be controlling which amine group participates in the reaction.

Create Libraries of Fused Heterocycles: By carefully selecting reaction partners, it may be possible to achieve intramolecular cyclizations following an initial MCR, providing rapid access to complex, fluorinated heterocyclic systems relevant to drug discovery.

Expansion of Derivatization Library for Diverse Research Applications

A broader library of derivatives is essential for exploring the full potential of this compound in various research fields. Systematic derivatization can help in understanding structure-activity relationships (SAR) for biological targets or tuning the properties of new materials.

A strategic expansion would involve:

Medicinal Chemistry Scaffolds: Synthesizing amides, sulfonamides, and ureas from both amine groups to explore potential interactions with biological targets. The trifluoromethyl group is a known bioisostere for other groups and can enhance properties like metabolic stability and binding affinity. hovione.com

Polymer and Materials Science: Using the diamine functionality to synthesize novel polyamides or polyimides. The trifluoromethyl group could impart unique properties such as thermal stability, low dielectric constant, and hydrophobicity to the resulting polymers.

Fluorescent Probes: Attaching fluorophores to either amine could create probes for chemical biology, leveraging the specific substitution pattern of the aniline (B41778) core to modulate the electronic properties of the fluorescent system.

Derivative Class Potential Application Key Functionalization Reaction
Amides/Sulfonamides Medicinal ChemistryAcylation / Sulfonylation
Ureas/Thioureas Medicinal Chemistry, OrganocatalysisReaction with Isocyanates/Isothiocyanates
Polyamides High-Performance PolymersPolycondensation with Diacyl Chlorides
Schiff Bases Coordination Chemistry, CatalysisCondensation with Aldehydes/Ketones

Advanced Computational Predictions and Experimental Verification

Computational chemistry offers a powerful, predictive tool to guide and accelerate experimental research. For this compound, in silico methods can provide significant insights.

Future directions include:

Reactivity and Selectivity Prediction: Using Density Functional Theory (DFT) to model reaction pathways and transition states can help predict the chemoselectivity of reactions involving the two different amine groups under various conditions. This can reduce the number of screening experiments required. nih.govmdpi.com

Property Prediction of Derivatives: Computational models can predict key properties of virtual derivatives, such as binding affinity to protein targets, electronic properties, and solubility. nih.gov This allows for the rational design of new molecules with desired characteristics before committing to their synthesis.

Experimental Validation: A critical challenge is the close integration of computational predictions with experimental work. mdpi.com Promising in silico results must be tested in the lab, and the experimental data should, in turn, be used to refine and improve the computational models, creating a synergistic research cycle. mdpi.com

Sustainability and Scalability of Research Syntheses

As the applications for this compound and its derivatives grow, the need for sustainable and scalable synthetic methods becomes more pressing. hovione.com

Key challenges and research opportunities are:

Green Chemistry Metrics: Evaluating existing and new synthetic routes based on principles of green chemistry, such as atom economy, E-factor (environmental factor), and the use of safer solvents. acs.org

Catalyst Recovery and Reuse: For syntheses involving expensive or toxic metal catalysts (e.g., palladium, rhodium), developing methods for their efficient recovery and reuse is crucial for both economic and environmental sustainability.

Scalability Issues: Addressing challenges associated with scaling up reactions from the milligram research scale to the multi-gram or kilogram scale needed for advanced studies. nih.gov This includes managing reaction exotherms, ensuring consistent product quality, and developing robust purification protocols that avoid chromatography where possible. rsc.org

Q & A

Q. Basic

  • NMR : 1^1H and 19^{19}F NMR identify substituent positions (e.g., trifluoromethyl at C3 vs. C4) and amine proton environments .
  • IR : Stretching frequencies (~3350 cm1^{-1} for NH2_2, ~1120 cm1^{-1} for C-F) confirm functional groups .
  • Mass Spectrometry : High-resolution MS distinguishes isotopic patterns for Cl/F-containing byproducts .

How can vibrational spectroscopy combined with DFT resolve ambiguities in structural assignments?

Advanced
Experimental IR/Raman spectra are compared to DFT-simulated vibrational modes. For example, the NH2_2 bending mode at ~1600 cm1^{-1} shifts if hydrogen bonding occurs, which DFT can correlate with solvent interactions . Discrepancies between observed and calculated spectra may indicate tautomerization or conformational flexibility .

What in vitro assays evaluate the biological activity of this compound derivatives?

Q. Basic

  • Enzyme Inhibition : Fluorescence-based assays measure IC50_{50} against targets like kinases or proteases.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess antiproliferative effects .
  • Target Binding : Surface plasmon resonance (SPR) quantifies binding affinity to receptors .

How do substituent modifications (e.g., methyl vs. methoxy) affect structure-activity relationships (SAR)?

Advanced
Systematic SAR studies compare analogues:

  • Trifluoromethyl Position : C3 substitution (vs. C4) enhances lipophilicity, improving blood-brain barrier penetration .
  • Aminomethyl vs. Methoxy : The NH2_2 group enables hydrogen bonding with active sites, while methoxy reduces solubility but increases metabolic stability .

Which chromatographic methods ensure purity of this compound?

Q. Basic

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar byproducts (e.g., unreacted amines) .
  • LC-MS : Monitors synthetic intermediates via [M+H]+^+ ions (e.g., m/z 236 for deprotected aniline derivatives) .

How to develop a stability-indicating UPLC method for degradation studies?

Advanced
Forced degradation (acid/base/oxidative stress) identifies degradation products. A UPLC method with a BEH C18 column (1.7 µm particles) and 0.1% formic acid mobile phase achieves baseline separation of hydrolyzed products. Mass detection confirms degradation pathways (e.g., deamination to 3-(trifluoromethyl)phenol) .

What safety protocols are critical when handling this compound?

Q. Basic

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential amine vapor release .
  • Spill Management : Neutralize with dilute acetic acid and adsorb with vermiculite .

How can in silico models predict the ecotoxicological impact of this compound?

Advanced
QSAR models (e.g., ECOSAR) estimate acute toxicity (LC50_{50}) in aquatic organisms based on logP and electrophilicity indices. Molecular docking predicts binding to enzymes like acetylcholinesterase, indicating neurotoxic potential .

How do solvent polarity and pH influence the solubility of this compound?

Q. Basic

  • Polar Solvents : DMSO enhances solubility (up to 50 mg/mL) via H-bonding with NH2_2.
  • pH Effects : Protonation at pH < 3 increases water solubility (>100 mg/mL), while neutral pH favors precipitation .

Why do fluorinated substituents alter reaction kinetics in cross-coupling reactions?

Advanced
The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, slowing electrophilic substitution but facilitating oxidative addition in Pd-catalyzed reactions. Steric effects from the CF3_3 group also influence regioselectivity in Suzuki-Miyaura couplings .

What role does this compound play in pharmaceutical intermediate synthesis?

Basic
It serves as a precursor for kinase inhibitors and antimicrobial agents. For example, coupling with indole derivatives via amide bonds yields antiproliferative compounds .

How do mechanistic studies explain side reactions during amination?

Advanced
In situ NMR reveals competing pathways:

  • Reductive Amination : NH3_3 attacks imine intermediates, favored by H2_2 pressure >5 bar.
  • Hydrodehalogenation : Pd catalysts may reduce C-Cl bonds, mitigated by using milder conditions (e.g., NaBH4_4 instead of H2_2) .

How to reconcile conflicting data on optimal reaction conditions for this compound?

Advanced
Contradictions arise from varying solvent purity or catalyst batches. Design of experiments (DoE) identifies critical factors:

  • Catalyst Loading : 5 mol% Pd(OAc)2_2 maximizes yield (85%) without byproducts.
  • Oxygen Sensitivity : Rigorous degassing prevents oxidation of amine intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.